Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate is a chemical compound with the molecular formula C9H15ClFNO4S and a molecular weight of 287.74 g/mol . This compound is characterized by the presence of a tert-butyl group, a chlorosulfonyl group, a fluoroazetidine ring, and a carboxylate group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 3-fluoroazetidine-1-carboxylate with chlorosulfonyl isocyanate under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinic acid derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and bases or acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify enzyme active sites, leading to inhibition or alteration of enzyme activity. The fluoroazetidine ring may also contribute to the compound’s biological activity by interacting with specific molecular targets.
Comparison with Similar Compounds
Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butylsulfinyl chloride: This compound also contains a tert-butyl group and a sulfonyl chloride group but lacks the fluoroazetidine ring.
Sulfonimidates: These compounds have a similar sulfonyl group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 3-(chlorosulfonylmethyl)-3-fluoroazetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClFNO4S/c1-8(2,3)16-7(13)12-4-9(11,5-12)6-17(10,14)15/h4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVVFNVHERMBNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CS(=O)(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803604-30-9 |
Source
|
Record name | tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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